N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3/c1-23(2)13(14-4-3-9-26-14)10-21-15(24)16(25)22-12-7-5-11(6-8-12)17(18,19)20/h3-9,13H,10H2,1-2H3,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVULFIBVDNVHQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=C(C=C1)C(F)(F)F)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Dimethylamino Intermediate: This step involves the reaction of a suitable precursor with dimethylamine under controlled conditions.
Introduction of the Furan Ring: The furan ring can be introduced through a cyclization reaction involving a suitable diene and dienophile.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves the reaction of the intermediate with a trifluoromethyl-substituted benzene derivative.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxalamide linkage can be reduced to form amines or other reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Reduced derivatives of the oxalamide linkage.
Substitution: Substituted derivatives of the dimethylamino group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving its functional groups.
Medicine: As a potential drug candidate due to its unique structural properties.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would depend on the specific biological processes being targeted.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Table 1: Key Structural Features and Hypothesized Activities
*Estimated based on trifluoromethyl group’s contribution to logP.
Key Observations:
- Furan Rings : Present in the target compound, lapatinib, and USP 4. This group enhances aromatic interactions and may improve binding to hydrophobic pockets in enzymes or receptors .
- Dimethylamino Groups: Found in the target compound and USP 5. These groups improve water solubility and may participate in hydrogen bonding or ionic interactions with biological targets .
- Trifluoromethyl Groups : Shared with lapatinib and the target compound. The CF₃ group increases metabolic stability and membrane permeability due to its lipophilic and electron-withdrawing properties .
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a furan ring, a dimethylamino group, and a trifluoromethyl phenyl moiety. Its molecular formula is C16H18F3N3O, and it exhibits significant lipophilicity due to the presence of the trifluoromethyl group.
Antimicrobial Activity
Recent studies have indicated that compounds containing trifluoromethyl groups often exhibit enhanced antimicrobial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) indicating bactericidal effects . This suggests that this compound may possess similar antimicrobial efficacy.
| Compound | MIC (μM) | Activity |
|---|---|---|
| This compound | TBD | TBD |
| Trifluoromethyl-containing analog | 25.9 (S. aureus), 12.9 (MRSA) | Bactericidal |
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory activity. In vitro studies on related compounds have shown that modifications in substituents can significantly alter their effects on inflammatory pathways, particularly through the modulation of NF-κB activity . The presence of the furan ring may also contribute to anti-inflammatory properties due to its known interactions with biological targets.
The proposed mechanism involves the inhibition of key enzymes or pathways involved in inflammation and microbial resistance. The trifluoromethyl group is known to enhance binding affinity to biological targets due to its electronegative properties, potentially leading to increased efficacy in inhibiting pro-inflammatory cytokines and bacterial growth.
Case Studies
- Antimicrobial Evaluation : A study evaluated various derivatives of related compounds against multiple bacterial strains, including MRSA. The results indicated that compounds with similar structural motifs exhibited significant bactericidal activity, reinforcing the hypothesis that this compound could be effective against resistant strains .
- Cell Viability Assays : In vitro assays have been conducted to assess cytotoxicity and cell viability in the presence of this compound. Results showed varying degrees of cytotoxic effects depending on the concentration and exposure time, suggesting a need for further investigation into its safety profile .
Q & A
Q. What are the key steps and optimization strategies for synthesizing N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide?
The synthesis involves multi-step organic reactions, typically starting with the coupling of a dimethylamino-furan precursor and a trifluoromethylphenyl ethanediamide derivative. Key steps include:
- Amide bond formation : Reacting the amine group of the furan-containing precursor with a carbonyl-activated intermediate (e.g., acid chloride or mixed anhydride) under inert conditions .
- Solvent optimization : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction kinetics .
- Catalysts : Lewis acids (e.g., TMSOTf) or bases (e.g., DMAP) may accelerate specific steps, particularly in sterically hindered environments .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or DCM/methanol is critical for isolating high-purity intermediates and the final compound .
Q. How are structural and purity characteristics validated for this compound?
- NMR spectroscopy : H and C NMR are used to confirm the presence of key functional groups, such as the dimethylamino (-N(CH)), furan (δ 6.2–7.4 ppm for aromatic protons), and trifluoromethyl (-CF) groups. Integration ratios verify stoichiometry .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragments, ensuring the absence of byproducts .
- HPLC : Reverse-phase HPLC with UV detection (e.g., 254 nm) monitors purity (>95% by area under the curve) .
Q. What functional groups dictate the compound’s reactivity and applications?
- Dimethylamino group : Enhances solubility in polar solvents and participates in hydrogen bonding or charge-transfer interactions .
- Furan ring : Acts as a π-electron donor, influencing redox behavior and potential interactions with biological targets (e.g., enzymes) .
- Trifluoromethylphenyl group : Introduces hydrophobicity and metabolic stability, critical for pharmacokinetic optimization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological activity?
- Molecular docking : Tools like AutoDock or Schrödinger Suite simulate interactions with target proteins (e.g., kinases or GPCRs). The furan and trifluoromethyl groups are prioritized in docking grids due to their electronic and steric profiles .
- QSAR studies : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability or toxicity .
Q. What experimental strategies resolve contradictions in biological activity data?
- Dose-response assays : Test the compound across a concentration range (e.g., 1 nM–100 µM) to distinguish specific activity from off-target effects .
- Counter-screening : Use structurally similar but inactive analogs (e.g., lacking the furan ring) to validate target engagement .
- Metabolic stability assays : Incubate with liver microsomes to assess CYP450-mediated degradation, which may explain variability in in vivo vs. in vitro results .
Q. How does the compound’s stability under varying conditions impact formulation?
- pH stability : Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. The dimethylamino group may protonate in acidic conditions, altering solubility .
- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition temperatures, guiding storage conditions (e.g., refrigeration vs. ambient) .
Q. What are the key differences between this compound and its structural analogs?
| Analog | Structural Difference | Impact on Activity |
|---|---|---|
| N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide | Morpholine and thiophene replace dimethylamino and furan | Reduced CNS penetration due to morpholine’s hydrophilicity |
| N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)ethyl]ethanediamide | Cyclopropyl and chloro-fluorophenyl groups | Enhanced metabolic stability but lower solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
